molecular formula C25H26N6O B4355268 (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE

Cat. No.: B4355268
M. Wt: 426.5 g/mol
InChI Key: SMJNVFBFBYZHHR-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound typically employs large-scale batch or continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce different functional groups to the piperazine or quinoline rings .

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE is unique due to its specific structural features and the combination of the pyrazolo[3,4-b]pyridine core with piperazine and quinoline moieties.

Properties

IUPAC Name

(6-cyclopropyl-1-methylpyrazolo[3,4-b]pyridin-4-yl)-[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O/c1-16-13-23(27-21-6-4-3-5-18(16)21)30-9-11-31(12-10-30)25(32)19-14-22(17-7-8-17)28-24-20(19)15-26-29(24)2/h3-6,13-15,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJNVFBFBYZHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC(=NC5=C4C=NN5C)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE
Reactant of Route 6
(6-CYCLOPROPYL-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]METHANONE

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